N-(5-iodopyridin-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodopyridin-2-yl)furan-3-carboxamide is a heterocyclic compound that combines a pyridine ring substituted with iodine at the 5-position and a furan ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodopyridin-2-yl)furan-3-carboxamide typically involves the following steps:
Iodination of Pyridine: The starting material, 2-aminopyridine, is iodinated at the 5-position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Furan-3-carboxylic Acid: Furan-3-carboxylic acid is prepared through the oxidation of furfural using an oxidizing agent like potassium permanganate.
Amide Bond Formation: The final step involves coupling the iodinated pyridine with furan-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives or reduction to form dihydrofuran derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of dihydrofuran derivatives.
Coupling: Formation of biaryl or alkyne-linked derivatives.
Scientific Research Applications
N-(5-iodopyridin-2-yl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the furan ring contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, enhancing its inhibitory or modulatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-3-carboxamide: Lacks the iodine substitution, resulting in different reactivity and binding properties.
2-bromo-N-(5-iodopyridin-2-yl)furan-3-carboxamide: Contains an additional bromine atom, which can further modify its chemical and biological properties.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Has a different substitution pattern, affecting its overall structure and function.
Uniqueness
N-(5-iodopyridin-2-yl)furan-3-carboxamide is unique due to the presence of both iodine and furan moieties, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its potential for substitution reactions, while the furan ring provides a versatile platform for further functionalization.
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-8-1-2-9(12-5-8)13-10(14)7-3-4-15-6-7/h1-6H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNWIDZSUNIBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.